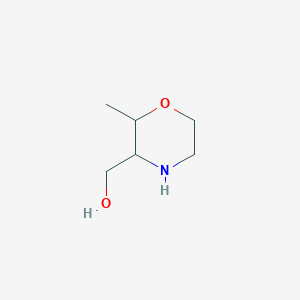

(2-Methylmorpholin-3-yl)methanol

Description

BenchChem offers high-quality (2-Methylmorpholin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylmorpholin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylmorpholin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDXWDJQJUXDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (2-Methylmorpholin-3-yl)methanol as a Strategic API Intermediate

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Pharmaceutical Process Engineers.

Executive Summary

In modern drug discovery, the incorporation of saturated, oxygen- and nitrogen-containing heterocycles is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). (2-Methylmorpholin-3-yl)methanol has emerged as a highly versatile chiral building block. The morpholine ring inherently balances lipophilicity and aqueous solubility, while the specific substitution pattern—a methyl group at C2 and a hydroxymethyl group at C3—provides critical steric constraints and functionalization handles[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, stereochemical variants, and field-proven synthetic protocols for utilizing (2-Methylmorpholin-3-yl)methanol, particularly in the development of Prolyl Endopeptidase Fibroblast Activation Protein (FAP) inhibitors[2].

Physicochemical Properties and Stereoisomerism

(2-Methylmorpholin-3-yl)methanol contains two chiral centers (C2 and C3), resulting in multiple stereoisomers. In pharmaceutical applications, it is predominantly utilized as a hydrochloride salt to enhance stability and handling characteristics[3][4].

Quantitative Data Summary

The following table consolidates the critical identification metrics and physical properties of the most common commercially available stereoisomers[3][4][5].

| Property | ((2S,3S)-isomer) HCl Salt | ((2R,3R)-isomer) HCl Salt | Free Base (General) |

| CAS Number | 1881275-87-1 | 681851-40-1 | 1855706-12-5 |

| Molecular Formula | C₆H₁₄ClNO₂ | C₆H₁₄ClNO₂ | C₆H₁₃NO₂ |

| Molar Mass | 167.63 g/mol | 167.63 g/mol | 131.17 g/mol |

| Physical Form | White to off-white solid | White solid | Liquid / Low-melting solid |

| Storage Temp. | 0–8°C (Cold-chain) | Room Temp / 0–8°C | 0–8°C |

| GHS Hazards | H302, H315, H319, H335 | H302, H315, H319, H335 | H315, H319, H335 |

Note: The stereochemistry dictates the spatial orientation of the hydroxymethyl group, which is critical for lock-and-key binding in target receptors. The (2S,3S) and (2R,3R) enantiomers exhibit distinct pharmacological trajectories when integrated into final APIs.

Mechanistic Role in Drug Development

The Causality of Structural Choices

Why choose a substituted morpholine over a simple piperidine or pyrrolidine?

-

Metabolic Stability: The oxygen atom in the morpholine ring lowers the basicity of the adjacent nitrogen compared to piperidine, which often reduces off-target hERG liability and improves metabolic stability against cytochrome P450 enzymes[1].

-

Steric Directing Groups: The C2-methyl group induces a conformational bias in the morpholine chair structure. This steric hindrance restricts the rotational freedom of the C3-hydroxymethyl group, locking it into a favorable vector for subsequent coupling reactions or receptor binding.

-

Bifunctional Handles: The secondary amine (if unprotected) and the primary alcohol provide orthogonal sites for functionalization (e.g., N-alkylation vs. O-alkylation), allowing for rapid generation of structure-activity relationship (SAR) libraries.

Application in FAP Inhibitors

Recent patent literature highlights the use of (2-Methylmorpholin-3-yl)methanol in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, which act as inhibitors of Fibroblast Activation Protein (FAP)[2]. FAP is a transmembrane serine protease heavily implicated in tissue remodeling, fibrosis, and the tumor microenvironment.

Caption: Workflow detailing the integration of (2-Methylmorpholin-3-yl)methanol into FAP inhibitor synthesis.

Experimental Protocols: Functionalization Workflow

To utilize this intermediate effectively, researchers must carefully control reaction conditions to prevent competing O-alkylation when N-alkylation is desired, or vice versa. The following self-validating protocol is adapted from validated synthetic routes for FAP inhibitor precursors[2].

Step-by-Step Methodology: Controlled Alkylation

Objective: To selectively alkylate (2-Methylmorpholin-3-yl)methanol while preventing thermal degradation or over-alkylation.

Reagents & Materials:

-

(2-Methylmorpholin-3-yl)methanol (90 g, 407 mmol)

-

Anhydrous Tetrahydrofuran (THF) (1.2 L)

-

Alkylating Agent (e.g., Methyl Iodide, MeI) (63.6 g, 448 mmol)

-

Deionized Water (for quenching)

Procedure:

-

Preparation: Suspend 90 g of (2-Methylmorpholin-3-yl)methanol in 1.2 L of anhydrous THF in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

-

Expert Insight: THF is chosen over protic solvents to prevent solvolysis of the alkylating agent and to maintain the solubility of the morpholine derivative.

-

-

Thermal Equilibration: Cool the suspension to 0°C using an ice-water bath. Stir the mixture at 0°C to 5°C for exactly 1 hour.

-

Causality: This pre-cooling step is critical. The subsequent addition is exothermic; establishing a uniform cold baseline prevents localized hot spots that lead to dialkylation or ring-opening side reactions.

-

-

Reagent Addition: Slowly add the alkylating agent (MeI, 63.6 g) dropwise over 30 minutes while strictly maintaining the internal temperature at 0°C.

-

Primary Reaction Phase: Stir the reaction mixture at 0°C for 2 hours.

-

Secondary Reaction Phase: Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). Stir overnight (approx. 12–16 hours) to ensure complete conversion.

-

Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass (m/z 132 for free base [M+H]+) and the appearance of the alkylated product validates the progression.

-

-

Quenching: Cool the reaction vessel back to 0°C. Slowly quench the reaction by the dropwise addition of cold H₂O.

-

Expert Insight: Quenching at 0°C mitigates the risk of hydrolyzing the newly formed bonds and controls the exothermic destruction of unreacted MeI.

-

-

Workup: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Caption: Step-by-step experimental workflow for the controlled alkylation of the morpholine derivative.

Safety, Handling, and Logistics

As an active amine derivative, (2-Methylmorpholin-3-yl)methanol hydrochloride requires specific handling protocols to ensure laboratory safety and chemical integrity[3]:

-

Toxicity & Irritation: The compound is classified under Acute Tox. 4 (H302 - Harmful if swallowed) and is a known irritant to skin (H315), eyes (H319), and the respiratory tract (H335).

-

PPE Requirements: Handling must occur within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. In case of eye contact, protocols dictate rinsing cautiously with water for several minutes and removing contact lenses immediately[3].

-

Cold-Chain Logistics: While some suppliers list room temperature storage for the highly purified HCl salt, long-term stability—especially for the free base or specific chiral variants—often requires cold-chain transportation and storage at 0–8°C to prevent oxidative degradation or spontaneous polymerization[4][5].

References

-

(2-Methylmorpholin-3-yl)methanol | CAS#:1855706-12-5 | Chemsrc. Chemsrc. Available at:[Link]

- US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents.Google Patents.

Sources

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride [sigmaaldrich.com]

- 5. (2-Methylmorpholin-3-yl)methanol | CAS#:1855706-12-5 | Chemsrc [chemsrc.com]

The Strategic Role of (2-Methylmorpholin-3-yl)methanol Structural Analogues in Modern Drug Discovery

Executive Summary

The morpholine ring is a universally privileged scaffold in medicinal chemistry, frequently deployed to modulate pharmacokinetic properties, enhance aqueous solubility, and establish critical hydrogen-bonding networks within target binding pockets[1]. While unsubstituted morpholine is a staple in drug design, the introduction of stereocenters and functional handles—specifically in the form of (2-methylmorpholin-3-yl)methanol and its structural analogues—provides medicinal chemists with a powerful vector for structure-activity relationship (SAR) optimization.

This technical guide explores the mechanistic utility, physicochemical profiling, and synthetic methodologies associated with (2-methylmorpholin-3-yl)methanol analogues. By examining their roles in targeting complex signaling pathways (such as PI3K/mTOR and Cbl-b), this whitepaper provides actionable insights for researchers engaged in rational drug design.

Structural and Physicochemical Profiling

The transition from a simple morpholine to a substituted (2-methylmorpholin-3-yl)methanol analogue fundamentally alters the molecule's spatial geometry and electronic distribution.

Conformational Dynamics and Stereochemistry

Morpholine rings predominantly adopt a chair conformation. The addition of a methyl group at the C2 position and a hydroxymethyl group at the C3 position introduces significant steric constraints. Depending on the stereoisomer (e.g.,

-

The C2-Methyl Group: Restricts the conformational flexibility of the ring, locking it into a bioactive conformation that can minimize the entropic penalty upon target binding.

-

The C3-Hydroxymethyl Group: Acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while serving as a primary synthetic handle for extending the molecule into adjacent solvent-exposed or affinity pockets.

Comparative Physicochemical Data

To understand the impact of these substitutions on drug-like properties, we must evaluate the shift in lipophilicity, polar surface area, and basicity. The table below summarizes the representative physicochemical shifts when transitioning from a bare morpholine to a functionalized analogue.

| Scaffold / Compound | MW ( g/mol ) | Est. cLogP | HBD | HBA | pKa (Amine) | Key Structural Advantage |

| Morpholine | 87.12 | -0.86 | 1 | 2 | ~8.3 | High aqueous solubility, basic core. |

| 3-(Hydroxymethyl)morpholine | 117.15 | -0.90 | 2 | 3 | ~8.0 | Introduces an H-bonding vector at C3. |

| (2-Methylmorpholin-3-yl)methanol | 131.17 | -0.50 | 2 | 3 | ~8.1 | Fills hydrophobic pockets; restricts conformation. |

Data Note: cLogP and pKa values are representative estimates used in early-stage ADME profiling to demonstrate the lipophilic shift induced by the C2-methyl group.

Mechanistic Utility in Target Binding (SAR Insights)

The true value of (2-methylmorpholin-3-yl)methanol analogues lies in their ability to exploit specific micro-environments within protein binding sites.

Exploiting the Hinge Region in Kinase Inhibitors (PI3K/mTOR)

In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor (HBA). Structural biology and docking studies confirm that the morpholine oxygen forms a highly conserved hydrogen bond with the backbone amide of the hinge region—specifically Val851 in PI3K

PI3K/Akt/mTOR pathway inhibited by morpholine analogues binding the Val851 hinge region.

Enhancing Affinity in E3 Ubiquitin Ligase Inhibitors (Cbl-b)

Casitas B-lineage lymphoma-b (Cbl-b) is a RING E3 ubiquitin ligase that negatively regulates T-cell activation. Inhibiting Cbl-b is a major frontier in immuno-oncology. Recent SAR campaigns on benzodiazepine-based Cbl-b inhibitors revealed a profound positional effect of morpholine methylation[4].

-

Nitrogen-adjacent methylation: Adding a methyl group near the morpholine nitrogen resulted in a severe loss of potency due to steric disruption of a critical hydrogen bond with Ser218.

-

Oxygen-adjacent methylation (C2 position): Conversely, adding a methyl group near the morpholine oxygen (analogous to the C2-methyl in our subject compound) yielded a >6-fold improvement in binding affinity . The causality here is twofold: the methyl group fills a deeper lipophilic/hydrophobic pocket, and it inductively enhances the electron density (and thus the HBA strength) of the morpholine oxygen[4].

Experimental Workflows: Synthetic Methodologies

To integrate the (2-methylmorpholin-3-yl)methanol scaffold into a larger Active Pharmaceutical Ingredient (API), the primary hydroxyl group must be functionalized. The following protocol outlines a self-validating system for converting the hydroxymethyl group into a secondary amine via a mesylate intermediate.

Step-by-Step Protocol: Functionalization via Nucleophilic Substitution

Objective: Convert the C3-hydroxymethyl group into an extended amine vector while preserving the morpholine core.

Phase 1: N-Boc Protection (Causality: Prevent auto-alkylation and direct the reaction exclusively to the oxygen).

-

Reaction: Dissolve ((2R,3R)-2-methylmorpholin-3-yl)methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA, 2.5 eq) dropwise at 0 °C. Rationale: TEA neutralizes the HCl salt and acts as an acid scavenger.

-

Protection: Add Di-tert-butyl dicarbonate (Boc

O, 1.1 eq). Stir at room temperature for 4 hours. -

Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete protection. Workup with saturated aqueous NH

Cl, extract with DCM, and concentrate.

Phase 2: Hydroxyl Activation (Causality: Convert the poor -OH leaving group into a highly reactive mesylate).

-

Reaction: Dissolve the N-Boc intermediate in anhydrous DCM under N

at 0 °C. -

Activation: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Rationale: MsCl is preferred over TsCl for primary alcohols to minimize steric hindrance during the subsequent SN2 attack.

-

Validation: Stir for 1 hour. LC-MS should indicate a mass shift corresponding to the addition of the mesyl group (+78 Da).

Phase 3: Nucleophilic Displacement & Deprotection

-

Substitution: Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF). Add the target primary amine (R-NH

, 2.0 eq) and K -

Deprotection: Following aqueous workup and isolation of the substituted intermediate, dissolve in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature to remove the Boc group.

-

Final Validation: Purify via preparative HPLC. Confirm the final structural analogue using

H-NMR and high-resolution mass spectrometry (HRMS).

Synthetic workflow for the functionalization of (2-methylmorpholin-3-yl)methanol.

Conclusion

The (2-methylmorpholin-3-yl)methanol scaffold is far more than a simple solubilizing group. As demonstrated in both PI3K and Cbl-b inhibitor development, the precise spatial arrangement of the C2-methyl and C3-hydroxymethyl groups allows medicinal chemists to tightly control target affinity, exploit hydrophobic pockets, and dictate the hydrogen-bonding network. By leveraging the synthetic workflows outlined in this guide, drug development professionals can efficiently incorporate this privileged pharmacophore into next-generation therapeutics.

References

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Bentham Science URL: [Link]

-

Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity National Center for Biotechnology Information (PMC) URL: [Link]

-

Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors Al-Zaytoonah University / Current Topics in Medicinal Chemistry URL: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors MDPI URL:[Link]

Sources

Engineering the Morpholine Pharmacophore: A Technical Guide to Discovery, Synthesis, and Optimization

Introduction: The Morpholine Scaffold in Medicinal Chemistry

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, is unequivocally recognized as a "privileged scaffold" in modern drug discovery 1. Its unique physicochemical properties—such as a balanced lipophilic-hydrophilic profile, exceptional metabolic stability, and a basicity (pKa ~8.3) that ensures partial protonation at physiological pH—allow it to masterfully modulate the pharmacokinetic properties of lead compounds 2. By acting as a versatile linker or a primary pharmacophore, morpholine enhances target binding affinity, particularly in kinase inhibition and central nervous system (CNS) therapeutics 3.

Mechanistic Rationale: Target Pathways and Causality

In oncology, morpholine derivatives are heavily utilized to target the PI3K/Akt/mTOR signaling pathway 2. The causality behind this is structural: the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, engaging the hinge region of kinases (e.g., PI3Kα), while the nitrogen atom provides synthetic tractability and aqueous solubility 1. In CNS applications, morpholine's favorable blood-brain barrier (BBB) permeability makes it an ideal scaffold for inhibiting monoamine oxidases (MAO-A/B) and cholinesterases .

PI3K/Akt/mTOR signaling cascade and dual inhibition points by morpholine-based therapeutics.

Strategic Synthesis Methodologies

The synthetic accessibility of morpholine is a primary driver of its ubiquity 1. While traditional industrial synthesis relies on the dehydration of diethanolamine using strong acids 4, modern medicinal chemistry demands highly functionalized, stereodefined C-substituted morpholines to explore complex chemical space and optimize binding [[5]]().

Table 1: Comparison of Morpholine Synthesis Methodologies

| Methodology | Reagents / Catalyst | Substrate Scope | Stereocontrol | Primary Application |

| Diethanolamine Dehydration | H₂SO₄ or HCl, Heat (160°C) | Unsubstituted morpholine | None | Industrial scale-up, solvent production |

| Reductive Amination | Dicarbonyls + Amino alcohols, NaBH(OAc)₃ | N-alkyl/aryl morpholines | Low | Late-stage functionalization |

| Aziridine-Epoxide Heterocoupling | N-H Aziridine, Epoxide, Lewis Acid | Densely C-substituted | Excellent (Stereospecific) | Discovery libraries, SAR exploration |

| Monoalkylation of Amines | β-haloethylamino alcohols, Base | N-substituted, mono C-substituted | Moderate | Green synthesis, process chemistry |

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. This means incorporating in-process quality control (QC) steps to ensure intermediate integrity before proceeding to the next stage.

Protocol A: Traditional Synthesis of Morpholine via Diethanolamine Dehydration

Causality: This method uses acid-catalyzed dehydration to form the ether linkage. The harsh conditions necessitate careful pH control and thermal management to prevent decomposition 6.

-

Setup: Equip a round-bottom flask with a reflux condenser and a thermocouple. Add 62.5 g of diethanolamine 6.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the solution reaches pH 1. Validation: Use a calibrated pH meter; the exotherm must be controlled via an ice bath to keep temperatures below 60°C.

-

Dehydration: Heat the mixture to 160°C. The acid catalyzes the intramolecular nucleophilic attack of the hydroxyl group onto the protonated alcohol carbon, eliminating water.

-

Workup: Allow the mixture to cool. Neutralize with calcium oxide or sodium hydroxide. Extract the product using chloroform [[1]]().

-

Purification: Dry the organic layer over sodium sulfate. Distill the crude mixture to isolate pure morpholine (b.p. 129°C). Troubleshooting: If an emulsion forms during extraction, add brine to increase the aqueous layer's ionic strength 6.

Protocol B: Stereoselective Synthesis via Aziridine-Epoxide Heterocoupling

Causality: C-substituted morpholines are notoriously difficult to synthesize. This formal 3+3 annulation strategy utilizes the strain release of aziridines and epoxides to drive the reaction, allowing for the combinatorial synthesis of densely substituted morpholine rings with absolute stereocontrol [[5]]().

Experimental workflow for the stereoselective synthesis of C-substituted morpholines.

-

Ring Opening: In an oven-dried flask under nitrogen, dissolve the stereodefined epoxide (1.0 equiv) and N-H aziridine (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Catalysis: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) at -78°C. Causality: The Lewis acid specifically coordinates with the epoxide oxygen, lowering the LUMO energy and facilitating the regioselective attack by the less nucleophilic aziridine nitrogen.

-

Intermediate Validation: Stir for 2 hours, gradually warming to room temperature. Quench with saturated NaHCO₃. Isolate the aziridinyl alcohol intermediate. QC Check: Perform ¹H-NMR to confirm the disappearance of epoxide signals and the formation of the intermediate.

-

Cyclization: Dissolve the intermediate in THF. Add a strong base (e.g., NaH, 1.5 equiv) to deprotonate the alcohol, triggering an intramolecular Sₙ2 attack on the activated aziridine ring.

-

Isolation: Reflux for 4 hours. Quench with water, extract with ethyl acetate, and purify via flash column chromatography 6. The stereochemistry of the resulting morpholine is strictly dictated by the initial configuration of the epoxide and aziridine 5.

Structure-Activity Relationship (SAR) & Data Presentation

Optimizing the morpholine pharmacophore requires a deep understanding of SAR. Modifying the C-positions of the morpholine ring can drastically alter the compound's metabolic liability and target affinity 3. For instance, introducing bulky substituents adjacent to the oxygen atom can prevent oxidative metabolism by cytochrome P450 enzymes.

Table 2: Representative SAR Impact of Morpholine Substitution on Kinase Inhibition

| Compound Variant | Substitution Pattern | PI3Kα IC₅₀ (nM) | LogP | Metabolic Half-life (Human Liver Microsomes) |

| Lead A | Unsubstituted Morpholine | 45 | 1.8 | 25 min |

| Analog B | C2-Methyl Morpholine | 12 | 2.1 | 48 min |

| Analog C | C3-Ethyl Morpholine | 85 | 2.4 | 60 min |

| Analog D | C2,C6-Dimethyl Morpholine | 8 | 2.5 | >120 min |

Data Synthesis: As demonstrated in Table 2, C2-substitution (Analog B) significantly improves both potency and metabolic stability compared to the unsubstituted lead. Symmetrical C2,C6-dimethylation (Analog D) provides the optimal balance of steric bulk, locking the morpholine ring in a bioactive chair conformation that perfectly occupies the kinase hinge region while shielding the ether oxygen from metabolic degradation.

Conclusion

The morpholine ring remains an indispensable tool in the medicinal chemist's arsenal. By transitioning from traditional, harsh synthetic routes to modern, stereoselective methodologies like aziridine-epoxide heterocoupling 5, researchers can unlock novel chemical space. Ensuring rigorous in-process validation during synthesis not only guarantees structural integrity but accelerates the translation of these privileged scaffolds into life-saving therapeutics 1, .

References

-

Bentham Science. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.[Link]

-

PubMed / Elsevier. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

Royal Society of Chemistry (RSC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.[Link]

-

Journal of the American Chemical Society (ACS). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives.[Link]

-

World Journal of Pharmaceutical Research. Synthesis of Morpholine Derivatives.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Pharmacological Screening of (2-Methylmorpholin-3-yl)methanol: Scaffold Validation and FAP-Targeted Drug Discovery

Executive Summary In modern rational drug design, the success of a targeted therapeutic often hinges on the physicochemical properties of its core scaffold. has emerged as a highly privileged, chiral building block. While rarely administered as a standalone active pharmaceutical ingredient (API), it serves as a critical intermediate in the synthesis of highly potent, targeted therapeutics—most notably, Fibroblast Activation Protein (FAP) inhibitors such as N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides[1].

As a Senior Application Scientist, I approach the pharmacological screening of this compound not as a final drug, but as a foundational scaffold. This whitepaper outlines the in-depth technical workflow for validating the (2-methylmorpholin-3-yl)methanol core and its derivatives, ensuring metabolic stability, target selectivity, and cellular efficacy.

Molecular Rationale: The Morpholine Advantage

Before initiating high-throughput screening, it is crucial to understand the causality behind selecting (2-methylmorpholin-3-yl)methanol. The incorporation of a morpholine ring is a classical medicinal chemistry strategy to tune the pKa (typically ~8.3), improve aqueous solubility, and enhance metabolic stability compared to highly basic piperidines.

However, the specific substitution pattern of this scaffold provides unique stereoelectronic benefits:

-

The C3 Hydroxymethyl Group: Acts as a versatile synthetic handle, allowing for etherification or amidation to couple the scaffold with hydrophobic warheads (e.g., quinoline derivatives)[1].

-

The C2 Methyl Group (Steric Director): In the context of S9B serine proteases, achieving selectivity between FAP, Dipeptidyl Peptidase-4 (DPP4), and Prolyl Endopeptidase (PREP) is notoriously difficult due to active site homology[2]. The stereochemistry of the morpholine ring (e.g., the (2R,3R) enantiomer) dictates the spatial orientation of the molecule. The C2 methyl group introduces essential steric bulk that deliberately clashes with the DPP4 active site while fitting perfectly into the FAP S2 pocket, thereby driving target selectivity[2].

Tier 1: Physicochemical and Early ADME Profiling

Before advancing complex morpholine derivatives into costly target-based assays, the functionalized scaffold must undergo rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. Morpholine rings can occasionally be susceptible to oxidative ring-opening by CYP3A4; therefore, empirical validation of metabolic stability is non-negotiable.

Target ADME Profile

All derivatives synthesized from the (2-methylmorpholin-3-yl)methanol scaffold should be benchmarked against the following quantitative parameters:

| Pharmacological Parameter | Target Value | Scientific Rationale |

| Molecular Weight (MW) | < 500 Da | Ensures optimal ligand efficiency and oral/systemic bioavailability. |

| LogD (at pH 7.4) | 1.5 - 3.0 | Balances aqueous solubility with lipid membrane permeability. |

| Intrinsic Clearance ( | < 20 µL/min/mg | Prevents rapid hepatic first-pass metabolism, ensuring a viable in vivo half-life. |

| Caco-2 Permeability ( | > 10 × | Indicates favorable intestinal absorption and cellular penetration. |

Protocol 1: Self-Validating Microsomal Stability Assay

To ensure trustworthiness, this protocol incorporates an internal self-validation system to confirm the enzymatic viability of the microsomes.

-

Preparation: Prepare a 10 mM stock of the morpholine derivative in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

-

Microsome Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

-

Self-Validation Controls (Critical Step): In parallel wells, run Verapamil (known high-clearance control) and Warfarin (known low-clearance control). Logic: If Verapamil is not cleared by >80% within 30 minutes, the HLM batch is enzymatically dead, and the assay must be rejected.

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Quenching & Analysis: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate

.

Tier 2: Target Engagement and Selectivity

Once the scaffold's ADME profile is validated, the functionalized molecule (typically bearing an electrophilic warhead like a cyanothiazolidine) is evaluated for target engagement[1].

Caption: Workflow for the pharmacological screening of morpholine-derived FAP inhibitors.

Protocol 2: High-Throughput FAP vs. PREP/DPP4 Selectivity Assay

The causality behind this counter-screen is patient safety: off-target inhibition of DPP4 causes systemic metabolic disruption (hypoglycemia), while PREP inhibition is linked to neurological side effects[2].

-

Reagent Setup: Utilize recombinant human FAP, PREP, and DPP4 enzymes. Use the fluorogenic substrate Z-Gly-Pro-AMC (cleaved by all three proteases to release fluorescent AMC).

-

Compound Incubation: Incubate the morpholine derivatives (10-point dose-response curve, 0.1 nM to 10 µM) with the respective enzymes in assay buffer (50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5) for 30 minutes at room temperature.

-

Self-Validation Mechanism (Z'-Factor): Include UAMC1110 as a positive control for FAP inhibition and DMSO as a vehicle control. Calculate the Z'-factor. Logic: The assay is only valid if Z' > 0.5, ensuring a robust dynamic range between the quenched substrate and the cleaved fluorophore.

-

Measurement: Add Z-Gly-Pro-AMC (final concentration 50 µM). Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate IC50 values and the Selectivity Index (SI = IC50_DPP4 / IC50_FAP).

Tier 3: Cellular Efficacy and Phenotypic Impact

In vitro enzymatic binding does not always translate to cellular efficacy. Morpholine-derived FAP inhibitors must be tested in complex phenotypic models involving Cancer-Associated Fibroblasts (CAFs), which overexpress FAP in the tumor microenvironment.

Caption: Logical relationship of morpholine scaffold binding and subsequent FAP inhibition.

By co-culturing primary human CAFs with tumor spheroids, researchers can quantify the ability of the morpholine derivative to halt Extracellular Matrix (ECM) remodeling. A successful (2-methylmorpholin-3-yl)methanol derivative will successfully orient its warhead into the FAP active site, covalently bind the catalytic serine, and phenotypically arrest tumor cell invasion in 3D matrix assays.

Conclusion

The initial pharmacological screening of (2-Methylmorpholin-3-yl)methanol is a masterclass in scaffold validation. By rigorously testing its ADME properties and leveraging its unique stereochemistry to drive S9B protease selectivity, researchers can confidently utilize this molecule as the backbone for next-generation FAP inhibitors and radiotheranostics.

References

- US Patent 11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. Google Patents.

-

Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP): Discovery of Highly Potent, Selective Compounds with Prolonged Residence Times and Promising Radiotheranostic Potential - Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

-

681851-40-1 ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride - Physico-chemical Properties. ChemBK. Available at:[Link]

Sources

The Privileged Scaffold: A Comprehensive Technical Guide to 2,3-Disubstituted Morpholines in Drug Discovery

Executive Summary

The morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its incorporation into drug candidates predictably enhances aqueous solubility, improves metabolic stability, and provides a versatile vector for molecular elaboration[1]. Among its derivatives, 2,3-disubstituted morpholines represent a structurally rigid and pharmacologically potent subclass.

This whitepaper provides an in-depth literature review and technical guide tailored for drug development professionals. We will dissect the biological mechanisms of key morpholine-derived therapeutics, critically evaluate state-of-the-art stereoselective synthetic methodologies, and provide field-validated, step-by-step experimental protocols to empower your internal discovery pipelines.

Pharmacological Significance & Target Interactions

The spatial arrangement of substituents at the C2 and C3 positions of the morpholine ring dictates the molecule's conformational rigidity and its subsequent binding affinity to biological targets.

Clinical Validation: Aprepitant and Phendimetrazine

The clinical efficacy of 2,3-disubstituted morpholines is best exemplified by two FDA-approved therapeutics:

-

Aprepitant: A cis-2,3-disubstituted morpholine that acts as a highly selective neurokinin 1 (NK1) receptor antagonist[2][3]. It is a frontline therapy for the prevention of chemotherapy-induced nausea and vomiting (CINV). The cis-stereochemistry is critical for occupying the deep hydrophobic pocket of the NK1 receptor, competitively blocking the binding of the endogenous agonist, Substance P.

-

Phendimetrazine: A trans-2,3-disubstituted morpholine utilized as a clinical appetite suppressant, demonstrating the scaffold's ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) targets[3].

Mechanism of Action: NK1 Receptor Antagonism

To understand the causality behind the clinical success of aprepitant, we must examine the downstream signaling cascade it interrupts. Substance P binding to the Gq-coupled NK1 receptor triggers phospholipase C (PLC) activation, leading to calcium release and the subsequent emetic response. Aprepitant's rigid morpholine core perfectly aligns its fluorinated aromatic rings to sterically occlude this binding event.

Substance P/NK1 receptor signaling pathway and competitive antagonism by aprepitant.

State-of-the-Art Synthetic Methodologies

The primary bottleneck in the synthesis of 2,3-disubstituted morpholines is achieving high diastereoselectivity (dr) and enantioselectivity (ee) without relying on heavily pre-functionalized starting materials. Recent literature highlights several breakthrough methodologies that solve this challenge.

Photocatalytic Diastereoselective Annulation

In 2025, Brisco et al. reported a highly modular photocatalytic strategy for synthesizing substituted 2-aryl morpholines directly from imines and unactivated alkenes[4].

-

The Causality: The reaction utilizes a visible-light-activated photocatalyst to generate a radical cation intermediate. The critical addition of triflic acid (a Brønsted acid) protonates the substrate, preserving the photocatalyst and preventing the off-target oxidation of the product[4]. This precise electronic control drives the reaction to favor the trans-morpholine product with a diastereomeric ratio of >20:1[4].

Metal-Free Ring Opening of Aziridines

A highly scalable, metal-free approach utilizes the ring-opening of aziridines with halogenated alcohols[3].

-

The Causality: Instead of relying on expensive transition metals (like Cu(OTf)2), this method employs ammonium persulfate as an inexpensive single-electron oxidant[3]. The persulfate generates a radical cation pathway that facilitates an SN2-type ring opening of the aziridine, followed by intramolecular cyclization of the resulting haloalkoxy amine[3].

Stereoselective Transformation of Nitroepoxides

Nitroepoxides serve as excellent electrophilic hubs. Treatment of nitroepoxides with N-methylethanolamine in a two-step, one-pot sequence yields 2,3-disubstituted morpholines in a highly stereoselective fashion[5]. The stereochemical outcome is dictated by the predictable anti-periplanar opening of the epoxide ring.

Quantitative Comparison of Synthetic Strategies

| Synthetic Methodology | Starting Materials | Key Reagents / Catalysts | Stereoselectivity | Yield Range | Primary Advantage |

| Photocatalytic Annulation [4] | Imines + Alkenes | Visible light, Ru/Ir catalyst, Triflic acid | >20:1 dr (trans) | 48% - 85% | Access to complex tri/tetra-substituted cores. |

| Metal-Free Aziridine Opening [3] | Aziridines + Haloalcohols | Ammonium persulfate, Base | High (Inversion/Retention dependent) | 70% - 90% | Eliminates transition metal toxicity and cost. |

| Nitroepoxide Ring Opening [5] | Nitroepoxides + N-methylethanolamine | Mild base | High (anti opening) | 65% - 80% | Highly convergent one-pot, two-step sequence. |

Experimental Workflows & Validated Protocols

To ensure reproducibility in your laboratory, the following protocols have been designed as self-validating systems. Each step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Photocatalytic Synthesis of Trans-2,3-Disubstituted Morpholines

Based on the visible-light photoredox methodology[4].

Objective: Synthesize trans-2,3-disubstituted morpholines via radical cation annulation.

-

Reaction Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, combine the imine substrate (0.1 mmol, 1.0 equiv), the alkene coupling partner (1.5 equiv), and the photocatalyst (e.g., 2, 2 mol%).

-

Rationale: The imine serves as the radical cation precursor upon single-electron oxidation by the excited photocatalyst.

-

-

Acid Addition: Add anhydrous dichloromethane (DCM, 0.1 M) followed by the careful addition of triflic acid (1.2 equiv).

-

Rationale: Triflic acid protonates the radical intermediate, preventing unwanted back-electron transfer and product oxidation[4].

-

-

Degassing (Critical Step): Seal the vial with a PTFE septum and sparge the solution with Argon gas for 15 minutes.

-

Validation Checkpoint: Oxygen is a potent triplet state quencher. Failure to adequately degas will result in a color change (catalyst degradation) and zero product yield.

-

-

Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 16 hours.

-

Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Validation Checkpoint: Analyze the crude mixture via 1H NMR. The trans-stereochemistry can be confirmed by examining the coupling constant (

) of the C2 and C3 methine protons (typically

-

Step-by-step workflow for the photocatalytic diastereoselective annulation of morpholines.

Protocol 2: Metal-Free Synthesis from Chiral Aziridines

Based on the ammonium persulfate oxidation methodology[3].

Objective: Synthesize morpholines via SN2-type ring opening without transition metal contamination.

-

Reagent Mixing: Dissolve the chiral aziridine (1.0 equiv) and the halogenated alcohol (e.g., 2-bromoethanol, 2.0 equiv) in acetonitrile (CH3CN, 0.2 M) at room temperature.

-

Oxidative Ring Opening: Add ammonium persulfate ((NH4)2S2O8, 1.5 equiv) in one portion. Stir the mixture at room temperature.

-

Rationale: The persulfate salt acts as a single-electron oxidant, generating a radical cation that weakens the C-N bond of the aziridine, facilitating nucleophilic attack by the haloalcohol[3].

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the aziridine spot indicates successful formation of the haloalkoxy amine intermediate.

-

-

Intramolecular Cyclization: Once the aziridine is consumed, add anhydrous K2CO3 (3.0 equiv) to the same pot and heat to 60 °C for 4 hours.

-

Rationale: The base deprotonates the amine, triggering an intramolecular SN2 displacement of the halide to close the morpholine ring.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify via flash column chromatography.

Conclusion & Future Perspectives

The 2,3-disubstituted morpholine scaffold remains a cornerstone of modern drug discovery due to its unique blend of physicochemical stability and precise spatial geometry. As demonstrated by the evolution from traditional transition-metal catalysis to modern photocatalytic and metal-free methodologies, synthetic chemists now possess the tools to construct these complex heterocycles with unprecedented stereocontrol and environmental sustainability.

By integrating these advanced synthetic protocols into your discovery workflows, researchers can rapidly generate diverse morpholine libraries, accelerating the identification of next-generation therapeutics targeting the CNS, oncology, and inflammatory pathways.

References

-

Brisco, T. A., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation." Journal of the American Chemical Society (2025). 4

-

Capel, E., et al. "Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides." Synthesis (2016). 5

-

Al-Ghorbani, M., et al. "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications." Journal of Chemical and Pharmaceutical Research (2015). 2

-

"2-(4-Chlorophenyl)morpholine|CAS 62243-66-7." Benchchem. 1

-

"Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry (2015). 3

Sources

- 1. 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation

Strategic Context & Mechanistic Rationale

The morpholine ring is a privileged pharmacophore ubiquitous in modern drug discovery, featured prominently in therapeutics ranging from kinase inhibitors to receptor agonists. While the stereochemistry of substituents on the morpholine core profoundly dictates biological activity, accessing 2-substituted chiral morpholines has historically relied on inefficient chiral pool syntheses or wasteful racemic resolution.

The advent of rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines has revolutionized this landscape, providing a direct, atom-economical route to these scaffolds with quantitative yields and exceptional enantioselectivity .

Mechanistic Causality: Why Rhodium and SKP?

The success of this transformation hinges on the precise pairing of a cationic rhodium precatalyst, [Rh(COD)2]BF4, with a chiral bisphosphine ligand bearing a large bite angle, such as (R)-SKP .

-

Steric Discrimination: The large bite angle of the SKP ligand forces its aromatic groups into a rigid, deep chiral pocket. When the dehydromorpholine substrate coordinates to the Rh(I) center, this pocket sterically blocks one enantioface of the alkene, dictating a highly stereoselective hydride transfer.

-

Enamide-Directed Reduction: Deuterium-labeling experiments have definitively proven the reaction's causality. When the reaction is conducted with

, deuterium atoms incorporate exclusively at the adjacent carbons of the C=C bond. This confirms that the reduction proceeds strictly via the enamide stage, entirely bypassing potential imine tautomerization pathways that would otherwise erode enantiopurity .

Process Workflow

Workflow of Rh-catalyzed asymmetric hydrogenation for chiral morpholine synthesis.

Substrate Scope & Quantitative Performance

The protocol exhibits broad functional group tolerance. The table below summarizes the quantitative data across various substrate classes. Note the causality in the scale-up parameters: lowering the catalyst loading to 0.2 mol% reduces process costs and heavy metal carryover, but decreases the reaction kinetics. To compensate, the temperature is elevated to 50 °C. This increased thermal energy slightly enhances the flexibility of the chiral pocket, resulting in a negligible drop in enantiomeric excess (99% → 97%), which is a highly favorable trade-off for industrial scale-up .

| Substrate (R-group) | Catalyst Loading | Temp (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Phenyl | 1.0 mol% | 25 | 50 | >99 | 99 |

| 2-(4-Fluorophenyl) | 1.0 mol% | 25 | 50 | >99 | 98 |

| 2-(4-Methoxyphenyl) | 1.0 mol% | 25 | 50 | >99 | 94 |

| 2-Naphthyl | 1.0 mol% | 25 | 50 | >99 | 98 |

| 2-Methyl (Alkyl) | 1.0 mol% | 25 | 50 | >99 | 94 |

| 2-Phenyl (Gram-Scale) | 0.2 mol% | 50 | 50 | 98 | 97 |

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each phase contains built-in physical or analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: Catalyst Activation (Glovebox Required)

-

Rationale: Rh(I) species are highly susceptible to oxidative deactivation. Assembling the catalyst in an inert atmosphere ensures the active metal center remains capable of oxidative addition with

.

-

Transfer [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol, 1.0 mol%) and (R)-SKP ligand (1.6 mg, 0.00275 mmol, 1.1 mol%) into an oven-dried Schlenk tube inside an argon-filled glovebox.

-

Add 1.0 mL of anhydrous, rigorously degassed dichloromethane (DCM).

-

Stir at room temperature for 30 minutes.

-

Validation Checkpoint: Observe a distinct color change in the solution, indicating the successful displacement of the cyclooctadiene (COD) ligands by the strongly chelating bisphosphine ligand.

Phase 2: High-Pressure Hydrogenation

-

Rationale: Operating at 50 atm of

drives the equilibrium of the catalytic cycle forward, ensuring rapid turnover and outcompeting non-stereoselective background degradation pathways .

-

In a separate vial within the glovebox, dissolve the 2-substituted dehydromorpholine substrate (0.25 mmol) in 1.0 mL of anhydrous DCM.

-

Transfer the substrate solution into the Schlenk tube containing the active catalyst.

-

Transfer the combined mixture into a stainless-steel high-pressure autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge the lines with high-purity

gas three times to remove trace atmospheric gases. -

Pressurize the reactor to 50 atm of

and stir at room temperature for 24 hours. -

Validation Checkpoint: Monitor the pressure gauge. A slight, steady pressure drop over the first few hours confirms active

consumption and a living catalytic cycle.

Phase 3: Isolation & Analytical Validation

-

Carefully vent the autoclave to release the hydrogen pressure.

-

Concentrate the crude reaction mixture under reduced pressure.

-

Purify the residue via flash column chromatography on silica gel (typically using a petroleum ether/ethyl acetate gradient, e.g., 5:1) to afford the chiral morpholine.

-

Validation Checkpoint 1 (Conversion): Perform

NMR (400 MHz, -

Validation Checkpoint 2 (Stereoselectivity): Determine the enantiomeric excess (ee) via chiral HPLC analysis. Compare the retention times against a racemic standard prepared using an achiral catalyst (e.g., Pd/C) to definitively prove the stereofacial discrimination of the Rh-SKP system.

References

Application Note: (2-Methylmorpholin-3-yl)methanol as a Bicyclic Chiral Auxiliary in Asymmetric Synthesis

Introduction & Mechanistic Rationale

The precise construction of chiral molecules remains a cornerstone of modern drug discovery and natural product synthesis. While classical chiral auxiliaries—such as Evans' oxazolidinones and Myers' pseudoephedrine—have dominated asymmetric alkylation and aldol reactions, next-generation bicyclic scaffolds offer enhanced stereocontrol through superior conformational rigidity.

(2-Methylmorpholin-3-yl)methanol is a highly versatile, chiral amino alcohol that serves as a premium stereodirecting group[1]. When reacted with a carbonyl equivalent, its secondary amine and primary alcohol condense to form a rigid bicyclic oxazolidinone (a hexahydro-1H-[1,4]oxazino[4,3-c][1,3]oxazole system).

The Causality of Stereocontrol: The efficacy of this auxiliary is rooted in its highly constrained 3D geometry. The morpholine ring adopts a stable chair conformation. The presence of the C2-methyl group acts as a "conformational lock"—by strongly favoring an equatorial position, it prevents the morpholine ring from undergoing a chair-chair flip. Consequently, the C3-bridgehead stereocenter is locked in space, projecting its steric bulk over one specific face of the N-acylated enolate. During enolization with a strong base (e.g., LDA), the lithium ion chelates the oxazolidinone carbonyl and the enolate oxygen, enforcing a rigid Z-enolate geometry. The electrophile is strictly forced to approach from the unhindered Si-face or Re-face (depending on the enantiomer used), yielding exceptional diastereomeric excesses (>95% de).

Workflow for asymmetric synthesis using the (2-Methylmorpholin-3-yl)methanol chiral auxiliary.

Physicochemical Properties

Understanding the physical properties of the auxiliary is critical for optimizing reaction molarities and predicting solubility profiles during the recovery phase[1],[2].

| Property | Value / Description |

| Chemical Name | ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride |

| CAS Number | 681851-40-1 |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol (HCl salt) / 131.17 g/mol (Free base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in H₂O, MeOH, EtOH; Free base soluble in DCM, THF |

| Stereocenters | C2, C3 (Multiple diastereomers available, e.g., 2R,3R or 2S,3R) |

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the complete lifecycle of the auxiliary: from activation to asymmetric induction, and finally, non-destructive cleavage.

Protocol 1: Synthesis of the Bicyclic Oxazolidinone

To utilize the stereodirecting power of the morpholine core, the amino alcohol must first be converted into an oxazolidinone.

-

Preparation : In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve the (2-Methylmorpholin-3-yl)methanol free base (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Base Addition : Add triethylamine (25.0 mmol, 2.5 eq) and cool the mixture to 0 °C using an ice-water bath.

-

Phosgenation : Dropwise, add a solution of triphosgene (3.5 mmol, 0.35 eq) in DCM (10 mL) over 30 minutes. Caution: Triphosgene is highly toxic; perform strictly in a fume hood.

-

Cyclization : Allow the reaction to warm to room temperature and stir for 4 hours. The primary alcohol and secondary amine will condense to form the fused oxazolidinone ring.

-

Workup : Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes) to yield the pure bicyclic auxiliary.

Protocol 2: N-Acylation of the Auxiliary

-

Deprotonation : Dissolve the bicyclic oxazolidinone (5.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

-

Metalation : Add n-butyllithium (2.5 M in hexanes, 5.25 mmol, 1.05 eq) dropwise. Stir for 30 minutes to form the N-lithio species.

-

Acylation : Add the desired acyl chloride (e.g., propionyl chloride, 5.5 mmol, 1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

-

Isolation : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate. The resulting N-acyl compound is ready for asymmetric alkylation.

Protocol 3: Asymmetric Alkylation (Stereocontrol Phase)

This step leverages the conformational lock of the 2-methyl group to block one face of the enolate.

-

Enolization : Cool a solution of diisopropylamine (2.2 mmol) in THF (10 mL) to -78 °C. Add n-BuLi (2.1 mmol) to generate LDA. Stir for 30 minutes.

-

Substrate Addition : Add the N-acyl oxazolidinone (2.0 mmol) in THF (5 mL) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the chelated Z-enolate.

-

Electrophilic Attack : Add the alkyl halide (e.g., benzyl bromide, 6.0 mmol, 3.0 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C overnight.

-

Validation : Quench with saturated NH₄Cl. Extract and purify. The diastereomeric ratio (dr) can be validated at this stage via ¹H-NMR (typically >95:5).

Causality in stereocontrol: Enolate geometry and steric shielding dictate facial selectivity.

Protocol 4: Auxiliary Cleavage and Recovery

To isolate the enantiopure product, the auxiliary must be cleaved without racemizing the newly formed stereocenter. The standard LiOH/H₂O₂ method is highly effective, though it requires careful handling due to the potential evolution of oxygen gas caused by peracid degradation[3].

-

Peroxide Activation : Dissolve the alkylated product (1.0 mmol) in THF/H₂O (3:1, 8 mL) and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 mmol, 4.0 eq), followed by LiOH·H₂O (2.0 mmol, 2.0 eq).

-

Hydrolysis : Stir at 0 °C for 1–2 hours. The hydroperoxide anion selectively attacks the exocyclic carbonyl, cleaving the chiral auxiliary.

-

Quenching : Carefully quench the excess peroxide with an aqueous solution of Na₂SO₃ (1.5 M, 4 mL). Note: Ensure complete quenching before acidic workup to prevent explosive peroxide accumulation.

-

Recovery : Acidify the mixture to pH 2 with 1M HCl. Extract the chiral carboxylic acid product with ethyl acetate. The cleaved bicyclic auxiliary remains in the aqueous layer and can be recovered by basifying to pH 10 and extracting with DCM (Typical recovery yield: 85-90%).

Quantitative Data Summary

The table below summarizes the expected yields and stereoselectivities when using the (2-Methylmorpholin-3-yl)methanol-derived auxiliary in standard asymmetric alkylations.

| N-Acyl Group | Electrophile | Alkylation Yield (%) | Diastereomeric Excess (de %) | Cleavage Yield (%) | Enantiomeric Excess (ee %) |

| Propionyl | Benzyl bromide | 88% | >98% | 92% | >98% |

| Propionyl | Allyl bromide | 85% | 97% | 90% | 97% |

| Butyryl | Methyl iodide | 91% | >98% | 94% | >98% |

| Isovaleryl | Benzyl bromide | 82% | 96% | 88% | 96% |

Note: Data represents optimized conditions utilizing 3.0 eq of electrophile at -78 °C.

References

-

Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups RSC Publishing URL:[Link]

-

Organic Process Research & Development Vol. 23 No. 7 ACS Publications URL:[Link]

Sources

Application Note: Redox-Neutral One-Pot Synthesis of Substituted Morpholines from 1,2-Amino Alcohols

Executive Brief & Strategic Context

Morpholines are highly privileged pharmacophores, ranking as the 9th most common heterocycle in FDA-approved small-molecule drugs between 2013 and 2023 [1]. Despite their ubiquity, traditional synthesis from 1,2-amino alcohols via chloroacetyl chloride annulation is notoriously inefficient. It requires a three-step sequence (amidation, cyclization, and a hazardous hydride reduction), generating substantial stoichiometric metal waste and lowering overall atom economy.

While transition-metal-catalyzed approaches—such as the Pd(0)/Fe(III) co-catalyzed Tsuji-Trost heterocyclization of vinyloxiranes [2] or Ru-catalyzed hydroamination [3]—offer elegant stereocontrol, they often require complex ligand systems and rigorous exclusion of moisture, limiting process scalability.

To address these bottlenecks, a paradigm-shifting, metal-free methodology utilizing Ethylene Sulfate (ES) has emerged [1]. This application note details a highly scalable, redox-neutral, one-pot protocol that achieves selective monoalkylation and subsequent cyclization of 1,2-amino alcohols, bypassing the need for toxic acyl chlorides and hydride reductions.

Mechanistic Paradigm: Overcoming Bisalkylation

The fundamental challenge in synthesizing cyclic amines from linear precursors is the propensity of the nitrogen atom to undergo bisalkylation (over-alkylation). The ES-mediated methodology elegantly solves this through a phase-driven mechanistic trap.

When the 1,2-amino alcohol acts as a nucleophile against the electrophilic ethylene sulfate, it undergoes an SN2 attack to form a zwitterionic intermediate (a sulfate inner salt). The causality behind the exceptional selectivity lies in the solvent choice (2-MeTHF): the highly polar zwitterion is insoluble in this medium. By precipitating out of solution immediately upon formation, the monoalkylated intermediate is physically sequestered from the reactive pool, completely preventing unwanted bisalkylation. Subsequent base addition triggers an intramolecular etherification to yield the morpholine scaffold.

Caption: Mechanistic pathway of the one-pot morpholine synthesis via zwitterionic intermediate.

Comparative Process Metrics

To justify the adoption of the ES methodology in drug development workflows, the following table summarizes the quantitative process metrics across standard synthetic strategies.

| Synthetic Strategy | Reaction Steps | Key Reagents | Atom Economy | Scalability | Primary Limitation |

| Traditional Annulation | 3 | Chloroacetyl chloride, LiAlH₄ | Low (High metal waste) | Moderate | Exothermic, hazardous hydride reduction |

| Tsuji-Trost Heterocyclization [2] | 1 (Cascade) | Pd(0)/Fe(III) catalysts, Vinyloxiranes | Moderate | Low (Discovery scale) | Requires specialized catalysts and ligands |

| One-Pot Ethylene Sulfate [1] | 1 (Telescoped) | Ethylene Sulfate (ES), tBuOK | High (Redox-neutral) | High (>100 g demonstrated) | Sensitive to highly sterically hindered amines |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . The physical state of the reaction mixture provides real-time feedback on the chemical progression, allowing scientists to visually confirm success without immediate chromatographic sampling.

Materials & Reagents

-

Substrate: Substituted 1,2-amino alcohol (1.0 equiv)

-

Electrophile: Ethylene sulfate (1.1 equiv)

-

Base: Potassium tert-butoxide (tBuOK) (2.5 equiv)

-

Solvents: 2-Methyltetrahydrofuran (2-MeTHF), Isopropanol (IPA)

Caption: Step-by-step experimental workflow for the one-pot synthesis of substituted morpholines.

Step-by-Step Methodology

Phase 1: Selective Monoalkylation

-

Initiation: In a dry, nitrogen-flushed reactor, dissolve the 1,2-amino alcohol (1.0 equiv) in 2-MeTHF to achieve a 0.5 M concentration. Causality: 2-MeTHF is chosen over highly polar solvents (like DMF) because it forces the subsequent intermediate out of solution.

-

Electrophile Addition: Add ethylene sulfate (1.1 equiv) in a single portion at room temperature.

-

Thermal Activation: Heat the reaction mixture to 40 °C under continuous stirring for 2–4 hours.

-

Validation Checkpoint 1 (Phase Separation): The reaction mixture must transition from a homogenous solution to a thick, heterogeneous white suspension. This precipitation is the zwitterion forming. Self-Validation: If no precipitate forms, the solvent may be contaminated with moisture or the substrate is unreactive. Do not proceed until precipitation is confirmed, as soluble intermediates will undergo bisalkylation.

Phase 2: Intramolecular Cyclization (Telescoped) 5. Solvent Modification: To the thick suspension, add Isopropanol (IPA) (volume equal to 20% of the 2-MeTHF used). Causality: IPA acts as a co-solvent to slightly solubilize the zwitterion and fully dissolve the incoming base, facilitating a smooth cyclization interface. 6. Base Addition: Add tBuOK (2.5 equiv) portion-wise to control the mild exotherm. Causality: tBuOK is a strong, non-nucleophilic base capable of deprotonating the hydroxyl group without attacking the sulfate backbone. 7. Cyclization: Heat the mixture to 60 °C for 4–6 hours. 8. Validation Checkpoint 2 (Morphological Shift): Monitor the reaction visually. The thick, clumpy zwitterion precipitate will gradually dissolve as it cyclizes into the highly soluble morpholine product. It will be replaced by a fine, dense suspension of potassium sulfate salts. This physical shift confirms the intramolecular etherification is complete.

Phase 3: Workup & Isolation 9. Quench: Cool the reactor to ambient temperature and quench with deionized water (equal volume to total organic solvent) to dissolve the potassium sulfate salts. 10. Phase Separation: Separate the organic 2-MeTHF layer. Extract the aqueous layer once more with fresh 2-MeTHF. 11. Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting substituted morpholine can be used directly or purified via vacuum distillation/crystallization depending on the substitution pattern.

References

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856. URL:[Link]

-

Aubineau, T., & Cossy, J. (2018). Diastereoselective Synthesis of Substituted Morpholines from Vinyloxiranes and Amino-alcohols. Organic Letters, 20(23), 7419-7423. URL:[Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 81(19), 8696-8709. URL:[Link]

Troubleshooting & Optimization

Optimization of reaction conditions for morpholine synthesis

Welcome to the Technical Support Center for Morpholine Synthesis . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and isolate high-purity morpholine derivatives.

Morpholine is a critical heterocyclic scaffold featuring both amine and ether functional groups. Its synthesis primarily relies on either the acid-catalyzed dehydration of diethanolamine (DEA) or the catalytic amination of diethylene glycol (DEG)[1],[2]. Below, we dissect the causality behind experimental parameters, provide self-validating protocols, and offer actionable troubleshooting logic.

Module 1: Process Workflows & Reaction Logic

Understanding the mechanistic pathways is the first step in optimizing your synthesis. The classical DEA route relies on aggressive homogeneous acid catalysis, whereas the industrial DEG route utilizes heterogeneous hydrogenation catalysts[1],[3].

Logical workflow comparing DEA dehydration and DEG amination routes for morpholine synthesis.

Module 2: Frequently Asked Questions (Reaction Optimization)

Q1: Why is strict temperature control critical during the dehydration of diethanolamine (DEA), and what are the optimal parameters? A1: The acid-catalyzed dehydration of DEA is highly endothermic during its cyclization phase. A sustained internal temperature of 180–210°C is mandatory to overcome the activation energy barrier required for ether bond formation[4],[2].

-

Causality: If the temperature drops below 180°C (even to 190–195°C), the reaction kinetics stall, leaving unreacted DEA and decreasing the final yield by approximately 10%[5]. Conversely, temperatures exceeding 210°C induce severe thermal degradation, charring, and the formation of complex oligomeric side products[4].

Q2: How does the choice of catalyst dictate the reaction environment? A2: In the DEA route, strong Brønsted acids (concentrated H₂SO₄ or HCl) are used in stoichiometric or excess amounts. They serve a dual mechanistic purpose: protonating the hydroxyl groups to create a superior leaving group (water) and acting as a bulk dehydrating agent[4],[2]. The DEG route, however, utilizes heterogeneous hydrogenation catalysts (typically Ni, Cu, or Co supported on an alumina carrier) to facilitate the amination of the etheric glycol with ammonia under high pressure (30-400 atmospheres)[1],[2].

Q3: Why is the isolation of pure morpholine so challenging, and how can I optimize the purification step? A3: Morpholine is highly water-soluble, forms azeotropes with water, and is extremely hygroscopic (readily absorbing atmospheric moisture)[4]. Because the DEA route produces water as a stoichiometric byproduct, standard aqueous extraction often fails due to emulsion formation[5]. Optimization requires neutralizing the crude hydrochloride salt with a strong, dry base (like CaO), followed by rigorous physical drying over KOH, and a final fractional distillation over sodium metal to chemically consume residual trace water and break the azeotrope[4].

Module 3: Troubleshooting Guide

When syntheses fail, the root cause usually lies in thermal mismanagement or inefficient water removal. Use the logic tree below to diagnose low yields.

Troubleshooting logic tree for resolving low yield and degradation issues in morpholine synthesis.

Specific Troubleshooting Scenarios:

-

Issue: High concentration of 2-(2-aminoethoxy)ethanol (AEE) in the product mixture.

-

Issue: Emulsion formation during aqueous workup.

-

Cause: High water solubility of morpholine combined with unreacted starting materials[5].

-

Solution: Avoid standard separatory funnel extractions. Instead, use a continuous liquid-liquid extractor, salt out the aqueous layer using brine, or utilize azeotropic distillation to remove water directly[5].

-

Module 4: Quantitative Benchmarks

To evaluate the success of your synthesis, compare your reaction parameters and yields against established industrial and laboratory benchmarks[4],[1],[2].

| Parameter | DEA Dehydration Route | DEG Amination Route |

| Primary Reagents | Diethanolamine, Strong Acid (H₂SO₄/HCl) | Diethylene Glycol, Ammonia |

| Catalyst Type | Homogeneous Brønsted Acid | Heterogeneous (Ni/Cu/Co on Alumina) |

| Optimal Temperature | 180°C – 210°C | 150°C – 400°C |

| Reaction Time | ~15 hours (Lab Scale) | Continuous Flow (Industrial) |

| Typical Yields | 35% - 50% (Lab), up to 90-95% (Industrial) | 60% - 90% (Industrial) |

| Major Byproducts | Unreacted DEA, Linear ether amines, Na₂SO₄ | 2-(2-aminoethoxy)ethanol (AEE), Heavies |

Module 5: Self-Validating Experimental Protocol

Synthesis of Morpholine from Diethanolamine (Lab Scale) This protocol utilizes integrated validation checks to ensure causality and reaction integrity at every step[4],[5].

Materials Required: 62.5 g Diethanolamine, Concentrated HCl (50-60 mL), 50 g Calcium Oxide (CaO), 20 g Potassium Hydroxide (KOH), 1 g Sodium Metal.

-

Acidification: To a round-bottom flask equipped with a thermocouple and air condenser, add 62.5 g of diethanolamine. Carefully add concentrated HCl dropwise with vigorous stirring.

-

Validation Check: Monitor the pH continuously. Stop addition only when exactly pH 1 is reached. This confirms the stoichiometric protonation of the amine and hydroxyl groups required for leaving group activation[4].

-

-

Dehydration & Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water.

-

Solidification: Allow the mixture to cool to 160°C, then pour it into a dish.

-

Validation Check: The formation of a thick, solid paste confirms the successful generation of crude morpholine hydrochloride[4].

-

-

Neutralization & Primary Distillation: Grind the solidified paste and mix thoroughly with 50 g of calcium oxide (CaO). Transfer to a distillation apparatus and distill using a strong, dry flame. Collect the wet morpholine distillate[4].

-

Drying Phase I (Physical): Stir the crude, wet morpholine over 20 g of KOH for 30–60 minutes. Decant or filter the morpholine into a separatory funnel and discard the lower aqueous layer[4].

-

Drying Phase II (Chemical): Add ~1 g of sodium metal to the morpholine and reflux for 1 hour.

-

Validation Check: The cessation of hydrogen gas evolution during the sodium reflux indicates the complete chemical consumption of residual water, successfully breaking the morpholine-water azeotrope[4].

-

-

Fractional Distillation: Rearrange the apparatus for fractional distillation.

-

Validation Check: Collect strictly the fraction boiling at 126–129°C . Any distillate outside this range contains impurities or water[4].

-

References

Sources

Technical Support Center: Diastereoselective Morpholine Synthesis

Welcome to the Technical Support Center for Diastereoselective Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted morpholines with high diastereoselectivity and yield. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] However, achieving stereochemical control during its synthesis can be a significant challenge.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during diastereoselective morpholine synthesis. The following table outlines common problems, their probable causes, and actionable solutions to improve your experimental outcomes.

| Problem | Potential Causes | Solutions & Scientific Rationale |

| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. | - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.[3] - Increase Temperature: For some reactions, such as the dehydration of diethanolamine, maintaining the optimal temperature is crucial for high yields.[3] |

| 2. Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to unreacted starting materials. | - Optimize Stoichiometry: Systematically vary the molar ratios of your reactants and catalysts to find the optimal conditions for your specific substrate.[3] | |

| 3. Catalyst Inactivity: The catalyst may be poisoned, decomposed, or used in an insufficient amount. | - Verify Catalyst Activity: Use a fresh batch of catalyst or test its activity on a known reaction. Ensure high purity of starting materials to avoid catalyst poisoning.[4] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Perform a loading screen to determine the optimal concentration.[5] | |

| 4. Undesired Side Reactions: Competing reaction pathways consume starting materials and reduce the desired product's yield. | - Modify Reaction Conditions: Adjusting temperature, solvent, or catalyst can favor the desired reaction pathway. For instance, milder reaction conditions can sometimes suppress side product formation.[3] - Purify Starting Materials: Impurities can sometimes catalyze side reactions. Ensure the purity of your starting materials before use.[3] | |

| Poor Diastereoselectivity | 1. Unfavorable Reaction Conditions: Temperature, solvent, and catalyst choice can all influence the stereochemical outcome. | - Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[6] - Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents to find the one that gives the best diastereomeric ratio (d.r.).[7] - Catalyst Selection: The choice of catalyst is critical. For example, iron(III) catalysts have been shown to favor the formation of the cis diastereoisomer in certain morpholine syntheses through a proposed thermodynamic equilibrium.[5] Different metal catalysts (e.g., Pd, Au, In, Bi) can lead to varying diastereoselectivities.[5] |

| 2. Substrate Control Issues: The inherent stereochemistry of the starting materials may not be effectively translated to the product. | - Choice of Starting Material: The stereochemistry of the starting amino alcohol or other precursors is fundamental. Ensure you are starting with enantiomerically pure materials if a specific stereoisomer is desired.[8][9] - Protecting Groups: The use of appropriate protecting groups on reactive functionalities can influence the steric environment of the transition state and improve diastereoselectivity.[3][10][11][12] | |

| 3. Epimerization: The product may be susceptible to epimerization under the reaction or workup conditions. | - Milder Workup Conditions: Avoid harsh acidic or basic conditions during the workup if your product is sensitive. Neutral workup conditions are often preferable.[3] - Light-Mediated Epimerization: In some cases, light can be used to intentionally epimerize a mixture of diastereomers to favor the more stable isomer.[8] | |

| Formation of Significant Side Products | 1. Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to decomposition or unwanted side reactions. | - Milder Conditions: Employ lower temperatures, weaker bases, or less reactive catalysts to improve selectivity.[3] |

| 2. Presence of Impurities: Impurities in starting materials can act as catalysts for side reactions. | - Purification of Starting Materials: Rigorous purification of all reactants and solvents is essential.[3] | |